3,5-Dinitrosalicylic acid

Vue d'ensemble

Description

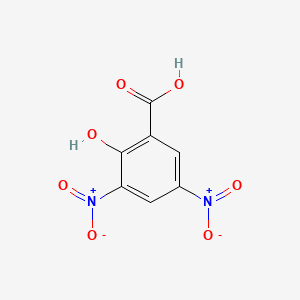

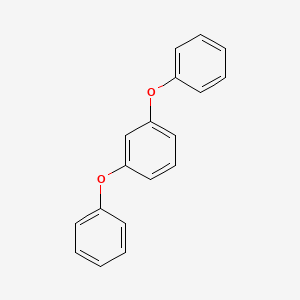

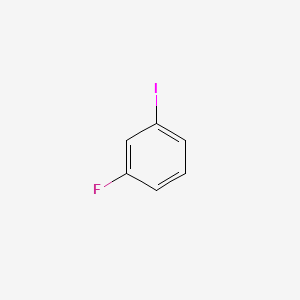

3,5-Dinitrosalicylic acid (DNSA), also known as 2-hydroxy-3,5-dinitrobenzoic acid, is an aromatic compound that reacts with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid . It is used in colorimetric testing for the presence of free carbonyl groups (C=O) in reducing sugars .

Synthesis Analysis

This compound can be prepared by the nitration of salicylic acid . In a typical procedure, 1 mL of DNSA reagent is added to 3 mL of reducing sugar sample in screw-capped tubes . A blank solution is prepared by adding 1 mL of DNS reagent to 3 mL of distilled water .

Molecular Structure Analysis

The molecular geometry, second order perturbation energies, and Electron Density (ED) transfer from filled lone pairs of Lewis base to unfilled Lewis acid sites for 3,5-DNSA have been analyzed on the basis of Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

DNSA reacts with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . The aldehyde or ketone functional group of a sugar is oxidized to a carboxyl group, and in the process, the yellow DNSA compound is reduced to 3-amino, 5-nitrosalicylic acid (ANSA), which has a reddish-brown color .

Physical And Chemical Properties Analysis

DNSA is a monohydroxybenzoic acid consisting of 2-hydroxybenzoic acid having nitro substituents at the 3- and 5-positions . It has a molecular formula of C7H4N2O7 and a molecular weight of 228.12 g/mol .

Applications De Recherche Scientifique

Enzyme Kinetics Measurement

3,5-Dinitrosalicylic acid (DNSA) is utilized in quantifying reducing sugars, facilitating the analysis of enzyme kinetics, particularly in glycoside hydrolase reactions. The DNSA method is beneficial for optimizing reagents and generating standard curves for sugar concentration and absorbance relationships (McKee, 2017).

Analyzing Mono- and Di-saccharide Sugars

DNSA exhibits differential behavior towards mono- and di-saccharides, crucial for precise sugar estimation in various substances, including glucose and cellobiose. This differential response is significant for correct interpretation in sugar analysis (Saqib & Whitney, 2011).

Reducing Sugar Content Analysis in Food

DNSA is employed to determine the content of reducing sugars in foods like potatoes and haw flakes, with methods tailored for accuracy, including optimal conditions for wavelength, reagent volume, and color development duration (Chen Yi-li, 2005), (Li Hua, 2013).

Synthesis and Characterization

DNSA is used in synthesizing labeled compounds like 3,5-dinitrosalicyl hydrazide-15N2, serving as an internal standard in food safety testing. This demonstrates its role in advancing chemical synthesis methodologies (Jiang Zh, 2014).

Charge Transfer Studies

DNSA forms charge transfer complexes with other chemicals like 2,2′-bipyridine, aiding in the understanding of molecular interactions and providing insights into hydrogen bonding and other intermolecular forces (Singh et al., 2014).

Biodegradation Studies

In environmental research, DNSA is a subject in biodegradation studies, where its degradation by organisms like Phanerochaete chrysosporium is observed in various conditions, contributing to understanding pollutant breakdown in ecosystems (Madaj et al., 2021).

Nonlinear Optical Applications

DNSA's molecular structure and properties are studied for potential nonlinear optical applications. This includes exploring its geometric structure, vibrational analysis, and hyperpolarizability, making it significant in materials science (Mathammal et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3,5-Dinitrosalicylic acid (DNSA) are reducing sugars and other reducing molecules . These targets play a crucial role in various biological and chemical reactions, particularly in carbohydrate metabolism.

Mode of Action

DNSA interacts with its targets through a chemical reaction . When DNSA comes into contact with reducing sugars, it reacts to form 3-amino-5-nitrosalicylic acid (ANSA) . This reaction is the basis for the DNSA assay, a method used to detect and quantify reducing sugars .

Biochemical Pathways

The reaction between DNSA and reducing sugars is part of the broader carbohydrate metabolism pathway . When a polysaccharide substrate undergoes hydrolytic cleavage, new reducing ends are generated . The DNSA assay can be used to measure these changes, providing insights into the activity of enzymes such as glycoside hydrolases .

Pharmacokinetics

Its solubility in water and organic solvents like ethanol, diethyl ether, and benzene suggests that it may have good bioavailability.

Result of Action

The result of DNSA’s action is the formation of ANSA, which strongly absorbs light at 540 nm . This change in absorbance can be measured using a spectrophotometer, allowing for the quantification of reducing sugars . This is particularly useful in the analysis of biological samples and in the characterization of enzyme reactions .

Action Environment

The action of DNSA can be influenced by various environmental factors. For instance, the DNSA assay’s accuracy can be affected by the presence of oxygen and other side reactions . Additionally, the reaction between DNSA and reducing sugars is temperature-dependent, with greater adsorption observed at higher temperatures .

Safety and Hazards

DNSA is harmful if swallowed and causes serious eye damage . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,5-Dinitrosalicylic acid plays a significant role in biochemical reactions, particularly in the detection and quantification of reducing sugars, including glucose . The DNS reagent contains this compound, which is yellow in its oxidized form. When reducing sugars are present in the reaction mixture, they reduce the DNS reagent to 3-amino-5-nitrosalicylic acid, which is a red-coloured compound . The intensity of the red color is directly proportional to the concentration of the reducing sugars in the sample .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with reducing sugars. It is used as a quantifier for reducing sugars in products of the sugar industry . It is an organic aromatic compound with physicochemical properties similar to other nitroaromatic compounds and causes various ailments such as irritation to the intestinal tract, metabolic disorders, and kidney damage .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction between reducing sugars, such as glucose, and the DNS reagent. In the presence of reducing sugars, the DNS reagent undergoes a chemical reaction, resulting in the formation of a coloured compound . The aldehyde or ketone functional group of a sugar is oxidized to a carboxyl group, and in the process, the yellow DNSA compound is reduced to 3-amino, 5-nitrosalicylic acid (ANSA), which has a reddish-brown color and can be detected by measuring absorbance at 575 nm .

Temporal Effects in Laboratory Settings

The DNS method exploits the reducing property of glucose to generate a coloured compound, and the intensity of the colour is used as a measure of glucose concentration . The method is simple and rapid to perform, and robust enough to be useful for analysis of many kinds of samples . All the tubes must be cooled to room temperature before reading, since the absorbance is sensitive to temperature .

Metabolic Pathways

This compound is involved in the metabolic pathway of reducing sugars, where it reacts with these sugars to form a colored compound that can be measured spectrophotometrically .

Propriétés

IUPAC Name |

2-hydroxy-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUFLREGJMOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

46506-88-1 (mono-hydrochloride salt) | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060576 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

609-99-4 | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACT5NW8HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,5-Dinitrosalicylic acid?

A1: The molecular formula of this compound is C₇H₄N₂O₇, and its molecular weight is 228.12 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize this compound and its interactions. [, ]

Q3: What are the common hydrogen bonding interactions observed in this compound adducts?

A3: this compound typically forms hydrogen bonds through its carboxylic acid, nitro, and phenolic oxygen atoms. These interactions are crucial for the formation of various adducts and crystal structures. []

Q4: What is this compound primarily used for in analytical chemistry?

A4: this compound is widely used as a reagent for the colorimetric determination of reducing sugars, particularly in carbohydrate analysis. []

Q5: Describe the principle behind the use of this compound in reducing sugar determination.

A5: The this compound (DNS) method relies on the reduction of this compound to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution. This reduction reaction results in a color change that is directly proportional to the concentration of reducing sugar present. The absorbance of the resulting solution is measured spectrophotometrically, typically at 540 nm. [, ]

Q6: What factors can influence the accuracy of the this compound assay for reducing sugars?

A6: Several factors can impact the accuracy of the assay, including:

- Wavelength: The choice of wavelength for spectrophotometric measurement is crucial, with 540 nm being commonly used. [, ]

- Reaction Time: The reaction time and temperature must be carefully controlled to ensure complete reaction and color development. [, ]

- Reagent Concentration: The concentration of this compound reagent used can influence sensitivity and linearity. []

- Sample Color: Highly colored samples may interfere with absorbance readings and require appropriate decolorization techniques. []

Q7: How can the DNS method be miniaturized for high-throughput screening?

A7: The DNS method can be adapted for microplate format, allowing for analysis of multiple samples simultaneously using a microplate spectrophotometer. This miniaturization reduces reagent consumption and analysis time. []

Q8: What are the advantages of using the this compound method compared to other methods for sugar analysis?

A8: Compared to techniques like direct titration or chromatographic methods, the DNS method offers several advantages:

- Simplicity: The procedure is relatively straightforward and does not require specialized equipment beyond a spectrophotometer. []

- Cost-Effectiveness: The reagents are relatively inexpensive compared to those used in some other analytical techniques. []

- Sensitivity: The method is sensitive enough to detect low concentrations of reducing sugars. []

Q9: How is this compound used to study enzyme activity?

A9: Researchers use the DNS method to measure the activity of enzymes that produce reducing sugars as part of their catalytic activity. For example, it is used to assess the activity of xylanase, an enzyme that breaks down xylan into xylose, a reducing sugar. [, ]

Q10: What are the limitations of the DNS method in studying enzyme activity?

A10:

Specificity: The DNS method measures total reducing sugar content, which might not directly correlate to the specific activity of the enzyme under investigation if other reducing agents are present. [] * Side Reactions:* Interference from side reactions or non-specific hydrolysis of the substrate can lead to overestimation of enzyme activity. []

Q11: What are the potential environmental concerns associated with this compound?

A11: this compound is considered an emerging pollutant found in industrial wastewater, particularly from the dye and pharmaceutical industries. Its presence in water bodies can pose risks to aquatic life due to its toxicity. [, ]

Q12: Are there any known methods for the biodegradation of this compound?

A12: Research suggests that the white-rot fungus Phanerochaete chrysosporium can degrade this compound through a reductive pathway. This finding highlights the potential for bioremediation strategies to remove this pollutant from the environment. [, ]

Q13: How is this compound used in materials science?

A13: this compound acts as a surface modifier for nanomaterials like titanium dioxide. This modification enhances the adsorption capacity of these materials for pollutants like p-nitrophenol, suggesting potential applications in wastewater treatment. []

Q14: Is this compound used in electroplating applications?

A14: Yes, this compound is utilized as an additive in silver plating processes using methanesulfonic acid electrolytes. It influences the nucleation mechanism and morphology of silver deposits. []

Q15: What are the implications of studying the solubility of this compound in various solvents?

A15: Understanding the solubility of this compound is crucial for various applications, including:

- Crystallization and Purification: Selecting appropriate solvents for crystallization and purification processes. []

- Formulation Development: Determining suitable solvents for drug formulations to enhance solubility and bioavailability. []

- Environmental Fate and Transport: Predicting the behavior and distribution of this compound in the environment. []

Q16: What computational chemistry methods are used to study this compound and its interactions?

A16: Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, bonding properties, and intermolecular interactions of this compound and its complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-6-{4-[(4-Methylpiperazin-1-Yl)sulfonyl]phenyl}-N-Pyridin-3-Ylpyrazine-2-Carboxamide](/img/structure/B1666211.png)

![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)